トリプトフェノライド

概要

説明

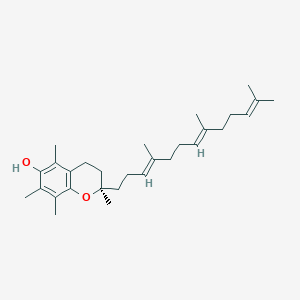

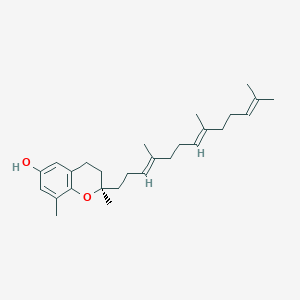

- It belongs to the class of diterpenoids and has the chemical formula C~20~H~24~O~3~ with a molecular weight of 312.4 g/mol .

- Historically, Tripterygium wilfordii has been used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.

Triptophenolide: .

科学的研究の応用

Immunomodulation: Triptophenolide inhibits the delayed type hypersensitivity (DTH) reaction induced by certain antigens and reduces peripheral blood ANAE+ lymphocytes in animal models.

Complement Activation: It increases total serum complement levels and decreases serum antibody production (IgG) in rats and mice.

Antiandrogen Activity: Triptophenolide has been identified as an antiandrogen, inhibiting both wild-type and mutant androgen receptors.

作用機序

- The exact mechanism by which Triptophenolide exerts its effects remains an area of ongoing research.

- It likely involves modulation of immune responses, complement activation, and interactions with cellular pathways.

Safety and Hazards

将来の方向性

Triptolide has been demonstrated to possess important therapeutic potential with anti-inflammatory, immunosuppressive, and antitumor activities, as well as to exhibit potentially medically relevant activity for central nervous system diseases . This sets the foundation for the future course of development of triptolide .

生化学分析

Biochemical Properties

Triptophenolide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit lymphocyte activation and T-cell expression of interleukin-2 at the transcription level . It also inhibits nuclear factor-κB transcriptional activation after binding to DNA .

Cellular Effects

Triptophenolide has significant effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, immunosuppressive, and antitumor activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triptophenolide exerts its effects at the molecular level through various mechanisms. It binds to DNA and inhibits nuclear factor-κB transcriptional activation . It also modulates the expression of interleukin-2 in T-cells .

Metabolic Pathways

Triptophenolide is involved in several metabolic pathways. It has been found that glycerophospholipid metabolism and ether lipid metabolism are correlated to both hepatotoxicity and anti-rheumatoid arthritis effects of Triptophenolide .

Transport and Distribution

It has been suggested that OCT2 mediates the nephrotoxicity of Triptophenolide .

Subcellular Localization

It has been found that the diterpene synthases involved in the biosynthesis of Triptophenolide are localized in the plastids .

準備方法

- The synthetic routes for Triptophenolide are not widely documented, but it is typically obtained from natural sources.

- Industrial production methods may involve extraction from Tripterygium wilfordii or chemical synthesis using specific precursors.

化学反応の分析

- Triptophenolide undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly specified in the available literature.

- Major products formed during these reactions would depend on the specific reaction conditions.

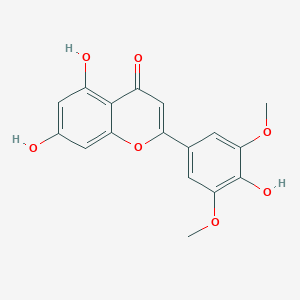

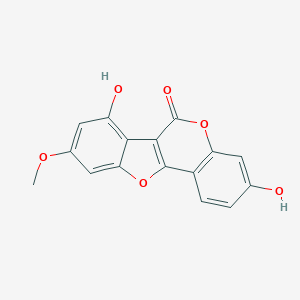

類似化合物との比較

- Triptophenolide’s uniqueness lies in its antiandrogen activity and immunomodulatory effects.

- Similar compounds include other diterpenoids and natural products with anti-inflammatory properties.

Remember that Triptophenolide’s full potential and mechanisms are still being explored, making it an intriguing subject for further scientific investigation

特性

IUPAC Name |

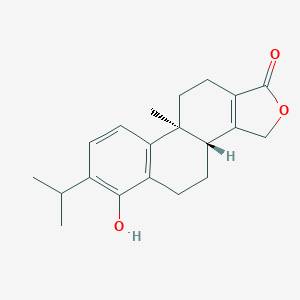

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

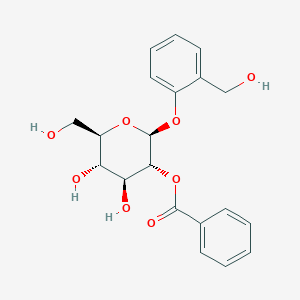

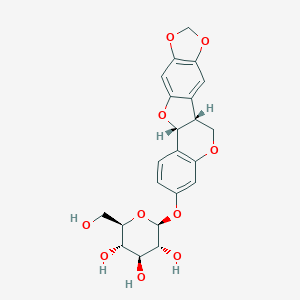

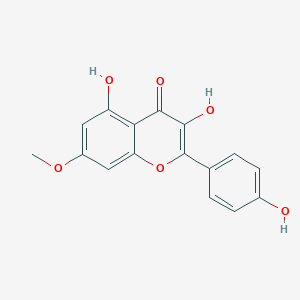

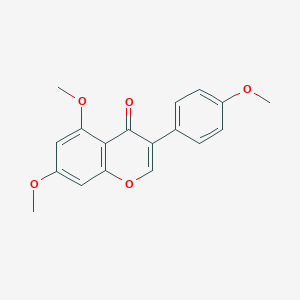

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。